molecular formula C22H21N5O4S B2957551 ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate CAS No. 923156-79-0

ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate

Katalognummer: B2957551
CAS-Nummer: 923156-79-0
Molekulargewicht: 451.5
InChI-Schlüssel: ULNFHOWZJTZUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure integrates a pyrazolopyridine scaffold, a privileged motif known for its ability to interact with adenosine triphosphate (ATP)-binding sites of various kinases. This compound is prominently featured in patent literature as a key synthetic precursor for potent and selective inhibitors targeting receptor tyrosine kinases (RTKs) and other intracellular signaling enzymes implicated in proliferative diseases. Research utilizing this intermediate is primarily focused on the synthesis and optimization of lead compounds for oncology research , where dysregulated kinase activity is a hallmark of cancer progression and survival. The molecule's design, featuring an amide-linked thiazole-acetate side chain, allows for strategic structural diversification to fine-tune potency, selectivity, and pharmacokinetic properties. Consequently, this reagent serves as a critical building block for researchers aiming to probe complex kinase signaling networks and develop new therapeutic agents for targeted cancer therapy.

Eigenschaften

IUPAC Name

ethyl 2-[2-[(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-3-26-11-16(20(29)24-22-23-14(13-32-22)10-18(28)31-4-2)19-17(12-26)21(30)27(25-19)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNFHOWZJTZUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC(=CS4)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine ring system.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving a thioamide and a halogenated precursor.

    Attachment of the Ethyl Acetate Group: The final step involves esterification, where the ethyl acetate group is attached to the thiazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[4,3-c]pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations

Core Heterocycles :

  • The target compound’s pyrazolo-pyridine-thiazole system is distinct from analogs like thiazolo[3,2-a]pyrimidine () or pyrazole-thiazole (). These cores influence π-π stacking and hydrogen-bonding capabilities .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine () and quinoline () increase lipophilicity and may enhance target binding but reduce aqueous solubility. Ester Moieties: The ethyl acetate group in the target compound and analogs () improves bioavailability but may confer hydrolytic instability compared to non-esterified analogs .

Synthetic Accessibility :

  • reports an 84% yield for a pyrazolo-pyridine derivative, suggesting efficient condensation protocols. The target compound’s synthesis likely requires similar multi-step reactions (e.g., amidation, cyclization), though specifics are unavailable .

In contrast, ’s simpler isothiazolo-pyridine derivative has a lower MW (266.31 g/mol) .

Biologische Aktivität

Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate is a complex organic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Pyrazolo[4,3-c]pyridine core : This heterocyclic structure is known for its diverse biological activities.
  • Thiazole moiety : Contributes to the compound's biological properties through its interaction with biological targets.
  • Ethyl acetate group : Enhances solubility and bioavailability.

The IUPAC name for the compound is Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, such as p90 ribosomal S6 kinases (RSK) and cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Research indicates that it can activate apoptotic pathways by inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activating caspase 9, leading to programmed cell death in cancer cells .
  • Cell Cycle Regulation : It has been shown to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a critical factor in DNA replication and cell cycle progression .

Antiproliferative Activity

The antiproliferative effects of ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate have been evaluated against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MV4-11 (Leukemia)10Induction of apoptosis via caspase activation
K562 (Leukemia)12Inhibition of RSK signaling pathway
MCF7 (Breast Cancer)8Reduction in PCNA levels and apoptosis induction

These results indicate that the compound exhibits significant antiproliferative activity across different cancer types.

Case Studies

  • Study on Pyrazolo[4,3-c]pyridines : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridines showed varying degrees of antiproliferative activity against human cancer cell lines. The introduction of bulky substituents at certain positions significantly reduced activity, highlighting the importance of structural optimization for enhancing efficacy .
  • Thiazolidine Derivatives : Compounds containing thiazolidine structures have shown promising antitumor activity. Research indicated that thiazolidine derivatives could decrease cell viability in glioblastoma multiforme cells by inducing apoptosis and autophagy pathways . This suggests a potential synergistic effect when combined with pyrazolo[4,3-c]pyridine derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • Methodology : Use a combination of NMR (¹H and ¹³C) , IR spectroscopy , and single-crystal X-ray diffraction to confirm the structure.

  • NMR : Assign peaks for the pyrazolo[4,3-c]pyridine and thiazole rings, focusing on amide proton signals (δ ~8-10 ppm) and aromatic protons (δ ~6.5-8 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1650-1750 cm⁻¹) and amide N-H stretches (~3200-3400 cm⁻¹) .
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the fused heterocyclic system, to validate stereoelectronic properties .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodology :

Condensation reactions : React pyrazolo[4,3-c]pyridine-7-carboxylic acid derivatives with 4-amino-1,3-thiazole precursors in the presence of coupling agents (e.g., EDC/HOBt) .

Heterocycle formation : Use ethanol as a solvent for refluxing intermediates (2-4 hours) to cyclize thiazole or pyrazole moieties .

Recrystallization : Purify the final product using DMF-EtOH (1:1) mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodology :

  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus ethanol for intermediate stability and solubility .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for accelerating amide bond formation .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining yields >75% .

Q. How can structural ambiguities arising from disorder in X-ray crystallography data be resolved?

  • Methodology :

Data refinement : Apply SHELXL or OLEX2 software to model disordered regions, focusing on the thiazole and pyrazole rings .

Complementary techniques : Validate with DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental bond lengths/angles .

Thermal ellipsoid analysis : Assess atomic displacement parameters to distinguish static disorder from dynamic motion in the crystal lattice .

Q. What strategies mitigate contradictions between NMR and mass spectrometry data?

  • Methodology :

  • Cross-validation : Confirm molecular weight via HRMS (ESI-TOF) and compare fragmentation patterns with predicted isotopic distributions .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening in the amide or ester groups .
  • Isotopic labeling : Synthesize deuterated analogs to isolate overlapping signals in crowded spectral regions .

Q. How can computational modeling predict the reactivity of the thiazole and pyrazole moieties?

  • Methodology :

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify nucleophilic/electrophilic sites on the heterocycles .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize functionalization sites for bioactivity studies .
  • MD simulations : Assess solvation effects on reactivity using explicit solvent models (e.g., TIP3P water) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in thermal stability data under varying conditions?

  • Methodology :

  • TGA-DSC : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to map decomposition pathways .
  • Accelerated aging studies : Store samples at 4°C, 25°C, and 40°C for 1-6 months, monitoring purity via HPLC to establish degradation kinetics .

Functionalization and Applications

Q. What functional groups in this compound are amenable to derivatization for SAR studies?

  • Methodology :

  • Ester hydrolysis : Treat with NaOH/EtOH to generate the carboxylic acid for coupling with amines or alcohols .
  • Amide substitution : Replace the 5-ethyl group on the pyrazole ring with bulkier alkyl/aryl groups via SNAr reactions .
  • Thiazole modification : Introduce halogens (Br, Cl) at the 4-position of the thiazole using NBS or SOCl₂ to enhance electrophilicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.